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Sapanisertib (also known as TAK-228), a potent and selective dual inhibitor of mMTORC1 and
MTORC2, has been the subject of numerous clinical trials across a range of malignancies. This
guide provides a comprehensive comparison of Sapanisertib's clinical trial results with
alternative therapies, supported by detailed experimental data and methodologies.

The PISBK/AKT/mTOR Signaling Pathway and
Sapanisertib's Mechanism of Action

Sapanisertib exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase
(PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This
pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its
dysregulation is a common feature in many cancers.[1][2][3] Sapanisertib’'s dual inhibition of
both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway
compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mMTORCL1.[4]
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Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of Sapanisertib on
MTORC1 and mTORC2.

Sapanisertib in Refractory Metastatic Renal Cell
Carcinoma (mMRCC)

A key area of investigation for Sapanisertib has been in patients with mRCC who have
progressed on standard therapies.

Experimental Protocol: NCT03097328

This Phase I, multicenter, single-arm trial evaluated the efficacy of Sapanisertib in patients
with treatment-refractory mRCC.[5][6][7][8]

o Patient Population: Patients with mRCC of any histology that had progressed on standard
therapies, including prior mTOR inhibitors.

¢ Intervention: Sapanisertib administered orally at a dose of 30 mg once weekly.[5][7]
e Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.[5][7][9]

e Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]
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Caption: Experimental workflow for the NCT03097328 clinical trial.
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Sapanisertib Performance and Comparison with
Alternatives in Refractory mRCC

The NCT03097328 trial demonstrated minimal activity of Sapanisertib monotherapy in this
heavily pre-treated patient population.[5][6][7] The following tables compare the efficacy and
safety of Sapanisertib with other approved therapies for refractory mRCC.

Table 1: Efficacy of Sapanisertib vs. Alternative Therapies in Refractory mRCC

o Median .
Objective . Median Overall
. Progression- .
Therapy Trial Response . Survival (OS)
Free Survival
Rate (ORR) (months)
(PFS) (months)
Sapanisertib NCT03097328 5.3%I[5][7] 2.5[5][7] Not Reported
Everolimus RECORD-1 1% 4.9[10] 14.8
Axitinib AXIS 19% 6.7 20.1
Cabozantinib METEOR 17%][11] 7.4[11] 21.4
Lenvatinib +
_ Phase Il 43%][11] 14.6[5][11][12] 25.5[12]
Everolimus

Table 2: Common Grade 3/4 Adverse Events of Sapanisertib vs. Alternative Therapies in
Refractory mRCC
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Therapy Most Common Grade 3/4 Adverse Events

o Hyperglycemia, Maculopapular Rash, Asthenia,
Sapanisertib -
Stomatitis

) Stomatitis, Anemia, Hyperglycemia, Fatigue,
Everolimus -
Pneumonitis[10]

o Hypertension, Diarrhea, Fatigue, Hand-foot
Axitinib
syndrome[7][13]

o Hypertension, Diarrhea, Fatigue, Palmar-plantar
Cabozantinib '
erythrodysesthesia

Lenvatinib + Everolimus Diarrhea, Fatigue, Hypertension, Stomatitis

Sapanisertib in Combination Therapies for
Advanced Solid Tumors

Given its modest single-agent activity in some settings, Sapanisertib has been explored in
combination with other anti-cancer agents to enhance its efficacy.

Experimental Protocol: NCT03017833 (Sapanisertib +
Metformin)

This Phase | dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of
Sapanisertib in combination with metformin in patients with advanced solid tumors harboring
MTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]

» Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors.
[15]

« Intervention: Sapanisertib (3mg or 4mg daily) combined with metformin (500mg - 1500mg,
once to three times daily). A 14-day titration period for metformin was included in the first
cycle.[4][14][16]

e Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting
Toxicities (DLTs).[14][15]
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e Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]

Experimental Protocol: NCT02159989 (Sapanisertib +
Ziv-aflibercept)

This Phase | trial investigated the safety and best dose of Sapanisertib in combination with
ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid

tumors.[17]

Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.

« Intervention: Sapanisertib administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-
day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15.
[17]

¢ Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]

Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]

Sapanisertib Combination Therapy Performance

Table 3: Efficacy of Sapanisertib Combination Therapies in Advanced Solid Tumors

. Objective Disease
L . Patient
Combination Trial . Response Control Rate
Population
Rate (ORR) (DCR)
Sapanisertib + Advanced Solid
_ NCT03017833 17% 60%[4]
Metformin Tumors
Sapanisertib + Advanced Solid
_ , NCT02159989 4% 78%
Ziv-aflibercept Tumors

Sapanisertib in Rapalog-Resistant Pancreatic
Neuroendocrine Tumors (PNETS)
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Sapanisertib was also evaluated in patients with advanced PNETs who had progressed on
prior rapalog therapy.

Experimental Protocol: ECOG-ACRIN EA2161
(NCT02893930)

This was a two-stage, Phase Il trial of Sapanisertib in patients with rapalog-resistant PNETSs.

o Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine
tumors.

 Intervention: Sapanisertib 3 mg administered orally once daily in 28-day cycles.
e Primary Endpoint: Objective tumor response.

The trial was terminated after the first stage as no objective responses were observed.

Comparison with Alternatives in Rapalog-Resistant
PNETs

For patients with PNETs progressing after rapalog therapy, several options exist.

Table 4: Efficacy of Alternative Therapies in Advanced PNETs

L. Median
Objective .
. Progression-Free
Therapy Trial Response Rate .
Survival (PFS)
(ORR)
(months)
Everolimus RADIANT-3 - 11.0
Sunitinib Phase I 9.3% 114
PRRT (177Lu-
NETTER-1 18% 20.0
DOTATATE)
Everolimus + PRRT 6.0% (Everolimus), 16.1 (Everolimus),
SeqEveRIV
(sequence) 22.6% (PRRT)[3] 24.5 (PRRT)[3]
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Summary and Future Directions

Clinical trial data to date suggest that Sapanisertib monotherapy has limited efficacy in heavily
pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in
combination with other agents, such as metformin and ziv-aflibercept, it has shown promising
disease control rates in various advanced solid tumors. The safety profile of Sapanisertib is
generally manageable, with hyperglycemia and rash being common toxicities.

Future research should focus on identifying predictive biomarkers to select patients most likely
to benefit from Sapanisertib, both as a single agent and in combination regimens. Further
investigation into novel combination strategies is also warranted to enhance its anti-tumor
activity. Comparing Sapanisertib directly with current standards of care in well-designed
randomized controlled trials will be crucial to definitively establish its role in the treatment
landscape of various cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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